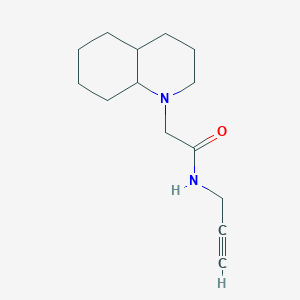
2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide is a chemical compound that belongs to the class of quinoline derivatives. It has been widely studied for its potential applications in the field of medicine due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cellular processes such as cell growth, proliferation, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce bacterial growth. It has also been shown to have analgesic and anesthetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide in lab experiments is its high purity and stability. This makes it easier to control experimental conditions and obtain reliable results. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to prepare solutions for certain experiments.
Orientations Futures
There are several future directions for research on 2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its potential use as a tool for studying cellular processes such as apoptosis and inflammation. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide involves the reaction of 2-acetylcyclohexanone with propargylamine in the presence of hydrochloric acid and sodium acetate. The resulting product is then treated with ammonium formate to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use as an analgesic and anesthetic agent.
Propriétés
IUPAC Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-9-15-14(17)11-16-10-5-7-12-6-3-4-8-13(12)16/h1,12-13H,3-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQWOAIKHSTTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1CCCC2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

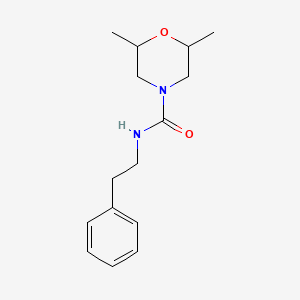
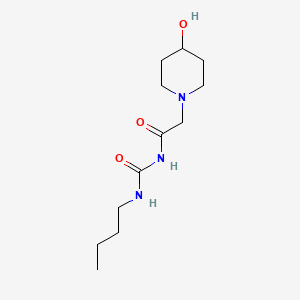
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7506995.png)
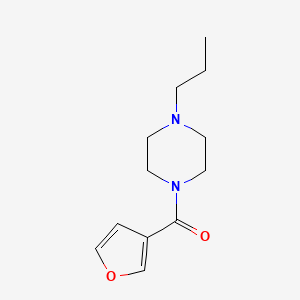
![N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-2H-chromene-3-carboxamide](/img/structure/B7507017.png)
![1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507020.png)
![Cyclobutyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507025.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7507032.png)
![Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507039.png)
![2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7507048.png)
![N-methyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507049.png)
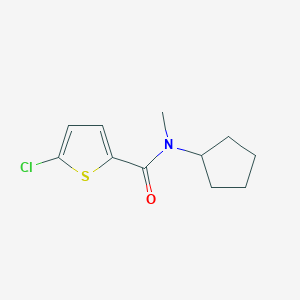
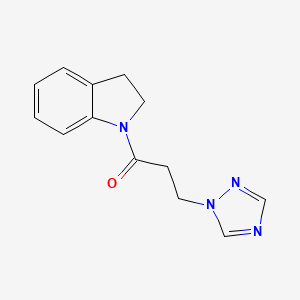
![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)